2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE is a complex organic compound that features a combination of several functional groups, including a chlorobenzyl group, a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final steps would involve the formation of the oxadiazole ring and the attachment of the chlorobenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would vary depending on the exact synthetic route used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions could modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds might include other pyrazolo[1,5-a]pyrimidine derivatives, oxadiazole-containing molecules, and compounds with trifluoromethyl groups. The uniqueness of 2-(4-CHLOROBENZYL)-5-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE lies in its specific combination of functional groups, which could confer unique properties and applications.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
Molecular Formula |
C19H13ClF3N5O |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H13ClF3N5O/c20-12-5-1-10(2-6-12)7-17-25-26-18(29-17)14-9-16-24-13(11-3-4-11)8-15(19(21,22)23)28(16)27-14/h1-2,5-6,8-9,11H,3-4,7H2 |
InChI Key |
CXZPQMDCCRKOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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